Evidence Item 1: Cross-Coupling Reactivity Advantage Over 2-Chloro-5-methoxybenzo[b]thiophene
The C2-bromo substituent in 2-Bromo-5-methoxybenzo[b]thiophene exhibits substantially higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the corresponding 2-chloro analog. This is a direct consequence of the weaker C–Br bond, making it a superior electrophilic partner for rapid and high-yielding biaryl bond formation [1].
| Evidence Dimension | Relative Reactivity in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | C2-Br (High Reactivity) |
| Comparator Or Baseline | C2-Cl (Low Reactivity) |
| Quantified Difference | General reactivity order for aryl halides: C–I >> C–Br >> C–Cl. The C–Br bond is significantly more reactive than C–Cl, enabling coupling under milder conditions and with higher yields. |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura cross-coupling conditions. |
Why This Matters
This reactivity difference ensures that 2-Bromo-5-methoxybenzo[b]thiophene is a more reliable and efficient starting material for library synthesis and late-stage functionalization, reducing reaction times and improving isolated yields of valuable intermediates.
- [1] Niyomura, O., Tokunaga, M., Obora, Y., & Iwasawa, T. (2023). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Tetrahedron Letters, 125, 154577. https://doi.org/10.1016/j.tetlet.2023.154577 View Source
